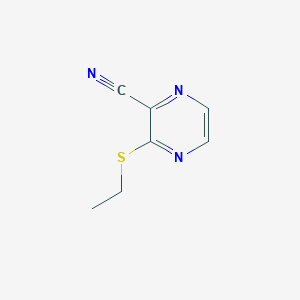

3-(Ethylsulfanyl)pyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthetic Intermediates and Biological Activities :

- Pyrazine derivatives are known for their diverse biological activities. Specifically, 1-Pyrazin-2-ylethan-1-ones, which can be synthesized using pyrazine-2-carbonitriles as intermediates, have been employed as food flavorants. Moreover, pyrazine-2-carbonitriles have been widely used in synthesizing a variety of heterocyclic compounds. These compounds have been further explored for their potential antifungal and antimycobacterial properties (Kučerová-Chlupáčová et al., 2008).

Catalyst-Free Synthesis in Green Chemistry :

- A novel method has been developed for the synthesis of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives using a four-component reaction in water at ambient temperature, showcasing an environmentally friendly approach (Kumaravel & Vasuki, 2009).

Development of Anticancer Agents :

- A series of 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been synthesized via a multi-component condensation reaction. These compounds have demonstrated promising anticancer activity against various human cancer cell lines. The synthesis method offers advantages such as excellent yields, short reaction time, and mild conditions (Nimbalkar et al., 2017).

Applications in Crop Protection :

- The synthesis of a series of pyrazoles through a Michael-type addition reaction has yielded molecules with high selectivity and potential for academic and industrial use, especially in crop protection. These molecules serve as key intermediates for various applications (Plem et al., 2015).

Photovoltaic Properties and Device Fabrication :

- Derivatives of pyrazine have been explored for their photovoltaic properties. Specifically, films of certain quinoline derivatives were studied for their potential in fabricating heterojunction diodes. These diodes exhibited photovoltaic properties and were considered for use as photodiodes, indicating the role of such compounds in the development of photovoltaic devices (Zeyada et al., 2016).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

3-ethylsulfanylpyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c1-2-11-7-6(5-8)9-3-4-10-7/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVPXBMDWIPVQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=CN=C1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

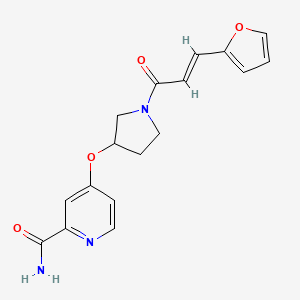

![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide](/img/structure/B2358118.png)

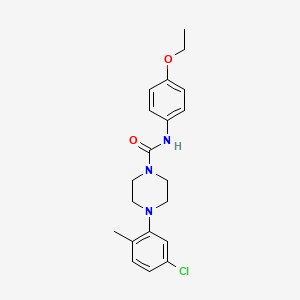

![2-(4-Chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2358129.png)

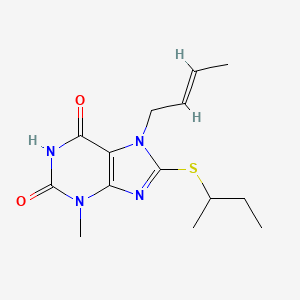

![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2358139.png)